Lipophilicity (XLogP3-AA) Comparison with 2-Isopropyl-5-methylanisole
2-Isobutyl-5-methylanisole exhibits a calculated lipophilicity (XLogP3-AA) of 3.8, which is notably higher than the 3.5 value for its closest structural analog, 2-isopropyl-5-methylanisole. This 0.3 log unit difference is quantifiable and significant .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-Isopropyl-5-methylanisole: 3.5 |
| Quantified Difference | ΔXLogP3-AA = 0.3 |
| Conditions | Calculated value based on molecular structure. |
Why This Matters
Increased lipophilicity directly impacts partitioning behavior, membrane permeability, and fragrance substantivity in complex formulations, providing a clear rationale for selecting this compound over the less lipophilic isopropyl analog.
